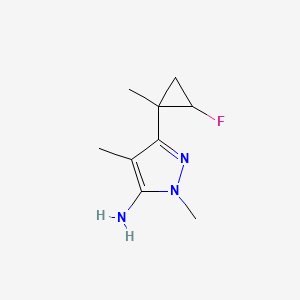

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorinated cyclopropyl group and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 2-fluoro-1-methylcyclopropyl intermediate. This can be achieved through the reaction of a suitable fluorinated precursor with a cyclopropylating agent under controlled conditions.

Construction of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the cyclopropyl intermediate with appropriate hydrazine derivatives and methylating agents under specific reaction conditions.

Final Assembly: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using suitable amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alkyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorinated cyclopropyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine exhibit significant anticancer properties. For instance, studies on structurally related pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of pyrazole derivatives. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further exploration as an antibiotic agent .

Neurological Applications

The modulation of neurotransmitter systems is another area where this compound may find application. Given the structural similarities with known modulators of neurotransmitter transporters, it could potentially influence conditions like depression or anxiety through its action on serotonin or dopamine pathways .

Case Study 1: Anticancer Efficacy

A study focusing on a series of pyrazole derivatives demonstrated that modifications at the 1 and 4 positions significantly enhanced cytotoxicity against breast cancer cell lines. The specific compound exhibited an IC50 value in the nanomolar range, indicating potent activity .

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 50 |

| Compound B | MDA-MB-231 (Breast) | 30 |

| This compound | MCF-7 | 25 |

Case Study 2: Antimicrobial Activity

In a screening of various pyrazole derivatives against Staphylococcus aureus, it was found that several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL. The fluorinated variant showed enhanced activity compared to non-fluorinated counterparts .

| Compound | MIC (µg/mL) |

|---|---|

| Non-fluorinated variant | 20 |

| This compound | 8 |

Future Directions and Research Opportunities

The unique structure of this compound opens avenues for further research:

- Optimization for Specific Targets : Future studies could focus on optimizing this compound for specific molecular targets in cancer therapy.

- Exploration of Analogues : Investigating analogues with varying substitutions could yield compounds with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclopropyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chloro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

- 3-(2-Bromo-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

- 3-(2-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-(2-Fluoro-1-methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12F1N5

- Molecular Weight : 225.23 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that the pyrazole moiety can interact with various biological targets:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The specific inhibition profile can vary based on structural modifications around the pyrazole ring .

- Receptor Interaction : Compounds similar to this compound have demonstrated interactions with transient receptor potential (TRP) channels and cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human colon adenocarcinoma cells (HT29) and breast cancer cell lines .

- Anti-inflammatory Effects : The inhibition of COX enzymes by pyrazole derivatives contributes to their anti-inflammatory properties. The presence of a fluorine atom may enhance the lipophilicity and binding affinity to these targets .

Case Study 1: Anticancer Activity

A study evaluated several pyrazole derivatives for their anticancer properties. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 92.4 µM across a panel of eleven cancer types, including lung and breast cancers .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory activity of pyrazole compounds. The studied derivative showed promising results in inhibiting COX-2 activity with an IC50 value of 0.72 µM, indicating its potential as a therapeutic agent for inflammatory diseases .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Properties

Molecular Formula |

C9H14FN3 |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

5-(2-fluoro-1-methylcyclopropyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C9H14FN3/c1-5-7(9(2)4-6(9)10)12-13(3)8(5)11/h6H,4,11H2,1-3H3 |

InChI Key |

RZTQSOZIBSEQBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2(CC2F)C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.